Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt

CAS No.:

Cat. No.: VC18367049

Molecular Formula: C34H56N4O12

Molecular Weight: 712.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H56N4O12 |

|---|---|

| Molecular Weight | 712.8 g/mol |

| IUPAC Name | 3-[2-amino-3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2-[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |

| Standard InChI | InChI=1S/C34H56N4O12/c1-4-13-42-22-25-45-19-10-36-31(39)7-16-48-28-34(35,29-49-17-8-32(40)37-11-20-46-26-23-43-14-5-2)30-50-18-9-33(41)38-12-21-47-27-24-44-15-6-3/h1-3H,7-30,35H2,(H,36,39)(H,37,40)(H,38,41) |

| Standard InChI Key | ZDSGMMNTGVDLQW-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)N |

Introduction

Structural and Chemical Properties

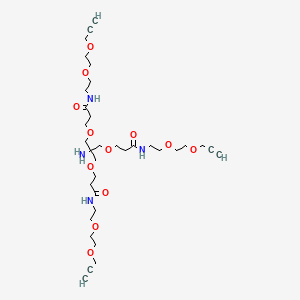

Molecular Architecture

The compound features a methane central carbon atom bonded to three identical arms, each comprising a propargyl group linked via a PEG2-ethoxymethyl spacer. The TFA counterion enhances solubility in polar solvents, a critical attribute for biological applications. Key structural elements include:

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 712.8 g/mol | |

| Purity | 95–98% | |

| Storage Conditions | -20°C |

Synthesis and Characterization

Synthetic Pathways

The synthesis of Amino-Tri-(Propargyl-PEG2-ethoxymethyl)-methane TFA Salt involves sequential nucleophilic substitutions and amidation reactions. A representative route includes:

-

Core formation: Reaction of tris(2-aminoethyl)amine with chloro-PEG2-ethoxymethyl intermediates to install the branched PEG architecture.

-

Propargylation: Treatment with propargyl bromide introduces terminal alkyne groups.

-

Salt formation: Counterion exchange with trifluoroacetic acid yields the TFA salt .

Analytical Validation

Quality control relies on orthogonal techniques:

-

High-Performance Liquid Chromatography (HPLC): Confirms >95% purity by reverse-phase chromatography .

-

Nuclear Magnetic Resonance (NMR): - and -NMR verify branching ratios and propargyl group integrity.

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion at m/z 712.8.

Applications in Bioconjugation

Click Chemistry Platforms

The compound’s propargyl groups participate in CuAAC reactions with azides, forming stable 1,2,3-triazole linkages. This reaction’s bioorthogonality enables:

-

Antibody-Drug Conjugate (ADC) synthesis: Site-specific coupling of cytotoxic payloads to monoclonal antibodies.

-

Surface functionalization: Immobilization of biomolecules on nanoparticles or medical devices for targeted delivery .

PEGylation Advantages

The PEG2-ethoxymethyl spacers confer:

-

Enhanced solubility: Reduces aggregation of hydrophobic drug candidates in aqueous media.

-

Stealth properties: Minimizes opsonization and extends circulatory half-life in vivo .

Table 2: Comparative Performance in Bioconjugation

| Parameter | With PEG Spacers | Without PEG Spacers |

|---|---|---|

| Reaction Efficiency | >90% | 60–70% |

| Solubility in PBS | 25 mg/mL | <5 mg/mL |

| Plasma Half-life (ADC) | 48–72 h | 12–24 h |

Drug Delivery Systems

Antibody-Drug Conjugates (ADCs)

The trifunctional design allows simultaneous attachment of:

-

Targeting antibodies via Fc-region glycans.

-

Drug payloads (e.g., auristatins) through cleavable linkers.

Nanoparticle Functionalization

Surface modification of lipid nanoparticles (LNPs) or metal-organic frameworks (MOFs) enhances:

-

Cellular uptake: PEG-mediated evasion of immune detection.

-

Payload capacity: High branching density accommodates multivalent ligand display .

Challenges and Future Directions

In Vivo Stability

While PEG spacers resist enzymatic degradation, recent studies note anti-PEG antibody formation in patients—a concern for chronic therapies . Next-generation variants may incorporate hydrolyzable linkers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume